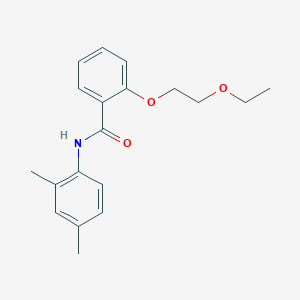
4-fluoro-N-(3-propoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(3-propoxyphenyl)benzamide, also known as FPPB, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. FPPB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. In
Mecanismo De Acción
4-fluoro-N-(3-propoxyphenyl)benzamide selectively blocks TRPV1 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to stimuli, thus inhibiting the influx of calcium ions into the cell. Calcium influx is a crucial step in the activation of TRPV1 channels, and blocking this step can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models. It has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from immune cells. This compound has been suggested to have potential therapeutic applications for pain and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(3-propoxyphenyl)benzamide has several advantages as a research tool. It is a selective TRPV1 antagonist, meaning it only blocks TRPV1 channels and does not affect other ion channels. It also has a high affinity for TRPV1 channels, making it effective at low concentrations. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which limits its usefulness for long-term studies.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-(3-propoxyphenyl)benzamide. One area of interest is the development of more water-soluble derivatives of this compound, which would make it easier to use in experiments. Another area of interest is the exploration of this compound's potential therapeutic applications for pain and inflammatory diseases. Additionally, further studies are needed to fully understand the physiological and pathological functions of TRPV1 channels and their role in pain and inflammation.
Conclusion:
In conclusion, this compound is a valuable research tool for studying the role of TRPV1 channels in pain sensation and inflammation. Its selective blocking of TRPV1 channels makes it useful in experiments, and its potential therapeutic applications make it an area of interest for future research. Further studies are needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(3-propoxyphenyl)benzamide involves a series of chemical reactions starting from 3-propoxyaniline and 4-fluorobenzoyl chloride. The reaction products are then purified by column chromatography to obtain the final product. The synthesis method of this compound has been optimized to increase its yield and purity, making it a viable research tool.
Aplicaciones Científicas De Investigación
4-fluoro-N-(3-propoxyphenyl)benzamide has been used in scientific research to study the role of TRPV1 channels in pain sensation and inflammation. TRPV1 channels are activated by various stimuli, including capsaicin, heat, and protons, and play a crucial role in nociception and inflammation. This compound has been shown to selectively block TRPV1 channels, making it a valuable tool for studying the physiological and pathological functions of these channels.
Propiedades
Fórmula molecular |
C16H16FNO2 |
|---|---|
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
4-fluoro-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h3-9,11H,2,10H2,1H3,(H,18,19) |
Clave InChI |
GTPQWHBSPBVBKE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)


![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)

![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)

![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)

![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)

![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)